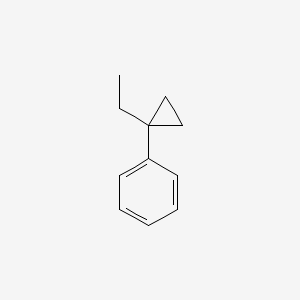

(1-Ethylcyclopropyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

50462-84-5 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

(1-ethylcyclopropyl)benzene |

InChI |

InChI=1S/C11H14/c1-2-11(8-9-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI 键 |

WTIVCWQXNLRRFJ-UHFFFAOYSA-N |

SMILES |

CCC1(CC1)C2=CC=CC=C2 |

规范 SMILES |

CCC1(CC1)C2=CC=CC=C2 |

其他CAS编号 |

50462-84-5 |

产品来源 |

United States |

Significance of Cyclopropyl Substituted Aromatic Systems in Chemical Research

Cyclopropyl-substituted aromatic systems, often referred to as arylcyclopropanes, represent a significant area of chemical research due to the unique electronic and steric properties of the cyclopropyl (B3062369) group. tandfonline.com First synthesized in 1882, the cyclopropane (B1198618) ring is the smallest cyclic alkyl group and its incorporation into aromatic frameworks offers several advantages in the design of new molecules, particularly in medicinal chemistry. rsc.org

The strained three-membered ring of a cyclopropyl group possesses a high degree of s-character in its C-H bonds and p-character in its C-C bonds, allowing it to engage in conjugation with adjacent aromatic systems. This electronic interaction can influence the reactivity and properties of the aromatic ring.

In the context of drug discovery and development, the cyclopropyl moiety is frequently employed in structure-activity relationship (SAR) studies. tandfonline.com Its small, rigid nature allows for the precise probing of lipophilic binding pockets in biological targets. The introduction of a cyclopropyl group can lead to improved metabolic stability compared to linear alkyl groups, resulting in a more favorable pharmacokinetic profile for drug candidates. tandfonline.com Furthermore, the conformational constraint imposed by the cyclopropyl ring can "lock" a molecule into its bioactive conformation, potentially leading to a significant enhancement in potency. tandfonline.com

Historical Context of 1 Ethylcyclopropyl Benzene Investigations

The study of arylcyclopropanes dates back to the early days of modern organic chemistry. While specific early investigations focusing exclusively on (1-Ethylcyclopropyl)benzene are not extensively documented in readily available literature, research on related phenylcyclopropane derivatives provides historical context. For instance, studies on the ring-opening reactions of 2-phenylcyclopropane derivatives were being conducted as early as 1962, indicating an early interest in the chemical transformations of this class of compounds. acs.org

Despite being one of the earliest known types of cyclopropanes, the functionalization of electronically unbiased arylcyclopropanes has presented a persistent challenge for organic chemists. nih.gov The lack of pre-installed activating functional groups makes them less reactive and more difficult to modify. Consequently, the development of synthetic methods for arylcyclopropanes has progressed at a slower pace compared to other areas of cyclopropane (B1198618) chemistry. nih.gov This historical challenge underscores the significance of recent advancements in this field.

Overview of Current Research Directions for 1 Ethylcyclopropyl Benzene

Strategies for Constructing the 1-Ethylcyclopropyl Moiety

Cyclopropanation Reactions for Aromatic Systems

Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene. In the context of synthesizing this compound, these reactions are typically applied to styrene (B11656) derivatives.

One of the most well-known methods is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org For instance, the cyclopropanation of 1-phenyl-1-propene would yield this compound. The reaction is generally subject to steric effects, with cyclopropanation favoring the less hindered face of the double bond. wikipedia.org Modifications to the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Transition metal-catalyzed cyclopropanation reactions offer an alternative with high selectivity. Catalysts based on rhodium and copper can effectively catalyze the decomposition of diazo compounds to generate carbenes for the cyclopropanation of alkenes like styrene. oup.com

Precursor-Based Synthetic Routes to this compound

An alternative to direct cyclopropanation involves the synthesis of a precursor molecule that can be readily converted to the target compound.

A notable precursor-based method is the Kulinkovich reaction , which allows for the preparation of 1-substituted cyclopropanols from the reaction of a Grignard reagent with a carboxylic ester in the presence of a titanium(IV) alkoxide catalyst. google.comorganic-chemistry.org For the synthesis of a precursor to this compound, ethyl benzoate (B1203000) can be reacted with ethylmagnesium bromide (EtMgBr) in the presence of titanium(IV) isopropoxide (Ti(Oi-Pr)₄). nrochemistry.comrsc.org The resulting 1-phenylcyclopropanol can then be subjected to further reactions, such as reduction of the hydroxyl group, to yield this compound.

Another precursor-based approach involves the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane. researchgate.net This reaction, often carried out in the presence of a phase-transfer catalyst, yields 1-phenylcyclopropane-1-carbonitrile. The cyano group can then be hydrolyzed to a carboxylic acid, which can be further functionalized. For example, conversion to an ethyl ketone followed by reduction would lead to the desired this compound. researchgate.net

Preparation of Substituted this compound Compounds

The synthesis of halogenated derivatives of this compound typically involves the cyclopropanation of an appropriate alkene with a dihalocarbene.

Halogenated Derivatives of this compound

The synthesis of dichloro-1-ethylcyclopropylbenzene analogues can be achieved by the dichlorocyclopropanation of α-methylstyrene (1-phenyl-1-propene). The generation of dichlorocarbene (B158193) (:CCl₂) is a key step in this process.

A common method for generating dichlorocarbene is the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as sodium hydroxide (B78521) (NaOH), often under phase-transfer catalysis (PTC) conditions. orgsyn.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion into the organic phase where the reaction with chloroform occurs. kyoto-u.ac.jp This method has been successfully applied to the dichlorocyclopropanation of styrene and its derivatives. orgsyn.orgwikipedia.org A patent describes the preparation of 1,1-dichloro-2-methyl-2-phenylcyclopropane from α-methylstyrene using potassium hydroxide in the presence of benzyl (B1604629) alcohol as a solubilizing diluent, with the critical feature being the maintenance of a very low water content in the reaction mixture. google.com

| Reactants | Conditions | Product | Yield | Reference |

| α-Methylstyrene, Chloroform, Potassium Hydroxide | Benzyl alcohol, Heat | 1,1-Dichloro-2-methyl-2-phenylcyclopropane | 45% | google.com |

| Styrene, Chloroform, Sodium Hydroxide | Methylene (B1212753) chloride, Triethylbenzylammonium chloride (PTC) | 1,1-Dichloro-2-phenylcyclopropane | 86-88% | orgsyn.org |

The synthesis of dibromo-1-ethylcyclopropylbenzene analogues follows a similar strategy, employing the addition of dibromocarbene (:CBr₂) to an alkene. Dibromocarbene is typically generated from bromoform (B151600) (CHBr₃) and a strong base.

A general procedure for dibromocyclopropanation involves reacting the substrate alkene with bromoform and sodium hydroxide under phase-transfer catalysis using a catalyst like benzyltriethylammonium chloride. organic-chemistry.org This method has been used for the dibromocyclopropanation of various olefins. oup.com For example, the reaction of 1-phenyl-1-propene with bromoform and potassium tert-butoxide is a viable route to 1,1-dibromo-2-ethyl-2-phenylcyclopropane.

An alternative pathway involves the reaction of 1,1-dibromocyclopropanes with organometallic reagents. For instance, 1,1-dibromo-2-phenylcyclopropane can be synthesized and subsequently reacted with methyllithium (B1224462) to yield 1-phenylpropa-1,2-diene. scispace.com Furthermore, 1,1-dibromocyclopropanes can be reduced to monobromocyclopropanes using ethylmagnesium bromide catalyzed by titanium isopropoxide. researchgate.netnih.govcyberleninka.ruresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Olefin, Bromoform, Sodium Hydroxide | Dichloromethane, Benzyltriethylammonium chloride (PTC) | 1,1-Dibromocyclopropane derivative | Good | organic-chemistry.org |

| 1,1-Dibromocyclopropane, Ethylmagnesium Bromide | Titanium isopropoxide | Monobromocyclopropane | ~95% | researchgate.netresearchgate.net |

Introduction of Bromo-Substituents on the Aromatic Ring

The direct bromination of the aromatic ring of this compound or related precursors is a key method for producing brominated derivatives such as 1-Bromo-4-(1-ethylcyclopropyl)benzene and 1-Bromo-3-(1-ethylcyclopropyl)benzene. ambeed.comnih.govbldpharm.com This type of electrophilic aromatic substitution typically involves the reaction of the parent arylcyclopropane with a brominating agent.

A general and analogous method for introducing a bromine atom onto a phenyl group attached to a propane (B168953) derivative involves the use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. orgsyn.org While this specific example leads to bromination on the alkyl chain, similar electrophilic aromatic substitution conditions using a Lewis acid catalyst with Br₂ would favor substitution on the aromatic ring. The position of the bromo-substituent (ortho, meta, or para) is directed by the activating or deactivating nature of the 1-ethylcyclopropyl group. To achieve specific isomers, such as synthesizing o-dibromobenzene exclusively, a blocking group strategy using sulfonic acid (-SO₃H) can be employed to block the para position, directing the second bromination to the ortho position before the blocking group is removed. pressbooks.pub

Synthesis via Organometallic Reagents, e.g., Grignard Reagents

Organometallic reagents, particularly Grignard reagents, offer a powerful tool for constructing the carbon skeleton of this compound. A plausible synthetic route involves the reaction of a cyclopropyl (B3062369) Grignard reagent with an ethylating agent or, conversely, an ethylcyclopropyl Grignard reagent with a suitable electrophile.

A general approach involves preparing a Grignard reagent from an alkyl or aryl halide by reacting it with magnesium metal in dry ether. acechemistry.co.uklibretexts.org For instance, a method for synthesizing n-propylbenzene involves reacting benzylmagnesium chloride with an ethylating agent like ethyl sulfate. google.com Adapting this, one could form a Grignard reagent from 1-bromo-1-phenylcyclopropane and then react it with an ethylating agent.

Alternatively, a more direct and relevant method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with aryl bromides. organic-chemistry.org This suggests a pathway where ethylbenzene (B125841) is first brominated to create bromoethylbenzene, which is then coupled with cyclopropylmagnesium bromide in the presence of a palladium catalyst to yield this compound. The use of zinc bromide can further enhance the efficiency of this coupling reaction. organic-chemistry.org

Table 1: Grignard Reagent Synthesis Overview

| Reactants | Reagent | Conditions | Product Type |

|---|---|---|---|

| Alkyl/Aryl Halide, Magnesium | Dry Ether | Reflux | Alkyl/Arylmagnesium Halide |

| Benzyl Chloride, Magnesium | Ethylating Agent (e.g., Ethyl Sulfate) | Ether solvent | n-Propylbenzene |

Routes from Phenylallene Derivatives

Phenylallene derivatives serve as precursors for various substituted organic molecules. The reaction of arylallenes with chlorinated hypervalent iodine reagents has been investigated, leading to the formation of vicinal-dichlorides and chlorodienes. d-nb.info Specifically, the reaction of p-tolylallene with 1-chloro-1,2-benziodoxol-3-one was found to be highly regioselective, yielding 2,3-dichloro-products. d-nb.info While this demonstrates the reactivity of the allene (B1206475) double bonds, direct conversion to a cyclopropyl group from an allene typically involves a cyclopropanation reaction, such as the Simmons-Smith reaction, on an appropriate olefinic precursor that could be derived from a phenylallene. A detailed investigation showed that reacting various phenylallene derivatives under reflux conditions in acetonitrile (B52724) with a slight excess of the chlorinating agent resulted in good yields of dichlorinated products. d-nb.info

Utilization of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents are versatile compounds used for mild and selective oxidative transformations. arkat-usa.orgscripps.eduresearchgate.net Their application in synthesis includes the formation of cyclopropane rings. One key method involves the reaction of an olefin with a suitable nucleophile in the presence of a hypervalent iodine(III) reagent. nih.gov

A practical synthesis of nitrocyclopropane (B1651597) carboxylates, for example, is achieved by reacting an α-nitroester and an olefin like styrene with iodobenzene (B50100) diacetate (DIB). researchgate.net This approach could be adapted for the synthesis of this compound by using an appropriate precursor alkene. For instance, reacting 1-phenyl-1-butene with a carbene or carbene equivalent generated via a hypervalent iodine reagent could form the desired cyclopropane ring. The use of reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) is also common for mediating cyclizations. beilstein-journals.org The choice of solvent and temperature is critical, with reactions often performed at low temperatures in solvents like dichloromethane. nih.govbeilstein-journals.org

Table 2: Application of Hypervalent Iodine Reagents

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Unsaturated Anilides | Dess-Martin Periodinane (DMP) | Benzene (B151609), 75-80°C | Polycyclic Heterocycles |

| Phenylallene Derivatives | 1-Chloro-1,2-benziodoxol-3-one | Acetonitrile, Reflux | Vicinal-Dichlorides/Chlorodienes |

Chemoselective and Regioselective Considerations in Synthesis

Chemoselectivity and regioselectivity are crucial concepts in the synthesis of this compound and its derivatives, ensuring that reactions occur at the desired functional group and position. slideshare.netwikipedia.orgdurgapurgovtcollege.ac.in

Regioselectivity refers to the preference of a reaction to occur at one specific site over another. wikipedia.org

In the bromination of the aromatic ring, the 1-ethylcyclopropyl substituent will direct the incoming electrophile to either the ortho, para, or meta positions. Understanding its directing effect is key to synthesizing specific isomers like 1-bromo-3-(1-ethylcyclopropyl)benzene versus 1-bromo-4-(1-ethylcyclopropyl)benzene. nih.govbldpharm.com

In reactions of phenylallenes, the choice of reagent determines which of the two double bonds reacts. The use of 1-chloro-1,2-benziodoxol-3-one demonstrates a regioselective dichlorination of the 2,3-allene olefin. d-nb.info

Chemoselectivity is the ability to react with one functional group in the presence of others. slideshare.netgavinpublishers.com

When synthesizing the molecule using a Grignard reagent, conditions must be perfectly dry to prevent the highly reactive organometallic compound from being quenched by water instead of reacting with the desired electrophile. acechemistry.co.uklibretexts.org

In a molecule with multiple potentially reactive sites, such as an unsaturated side chain and an aromatic ring, the choice of reagent and conditions dictates which part of the molecule reacts. For example, radical halogenation with NBS tends to occur at the benzylic position, while electrophilic aromatic substitution with Br₂ and a Lewis acid occurs on the ring. orgsyn.orgpressbooks.pub

Experimental Procedures and Optimizations in Synthesis

The successful synthesis of this compound and its derivatives relies heavily on optimized experimental setups and conditions.

Reaction Setup and Conditions, e.g., Inert Atmosphere Protocols

Many of the synthetic steps, particularly those involving sensitive reagents like Grignard reagents or certain catalysts, require an inert atmosphere to prevent decomposition or unwanted side reactions with oxygen or moisture. bath.ac.uk

Inert Atmosphere: Reactions are frequently carried out in vacuum-flame-dried Schlenk tubes or three-necked flasks under an atmosphere of dry argon or nitrogen. bath.ac.ukorgsyn.org This is standard practice for Grignard reagent synthesis, where moisture must be rigorously excluded. libretexts.orgursinus.edu

Solvents: The choice of solvent is critical. Grignard reactions are almost exclusively performed in dry ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF). acechemistry.co.uklibretexts.org Other reactions may use solvents like benzene, acetonitrile, or chloroform, which are often distilled under an inert atmosphere prior to use to remove impurities and water. d-nb.infobath.ac.ukorgsyn.org

Temperature Control: Reaction temperatures are carefully controlled using ice baths for cooling or reflux condensers for heating, depending on the reaction requirements. orgsyn.orglibretexts.org For example, the formation of Grignard reagents may be initiated by gentle warming, while subsequent reactions might require cooling to manage exothermicity. acechemistry.co.uk

Reagent Addition: Reagents are often added slowly using a dropping funnel or syringe pump to maintain control over the reaction rate and temperature. orgsyn.org

Workup: After the reaction is complete, a specific workup procedure is followed. This often involves quenching the reaction mixture (e.g., with dilute acid for Grignard reactions), followed by extraction into an organic solvent, washing with brine or other solutions, drying over an anhydrous salt like magnesium sulfate, and finally, purification of the product by distillation or chromatography. orgsyn.orgorgsyn.org

Purification and Isolation Techniques for this compound and its Derivatives

The isolation and purification of this compound and its derivatives from reaction mixtures are critical steps to obtaining compounds of high purity. Chromatographic techniques are predominantly employed for this purpose, leveraging the differential partitioning of the target molecules between a stationary phase and a mobile phase. columbia.edu The choice of the specific chromatographic method and the solvent system is crucial for achieving efficient separation.

Column Chromatography Applications, including Silica (B1680970) Gel and Radial Chromatography

Column chromatography is a widely utilized technique for the purification of multi-substituted cyclopropane derivatives. lnu.edu.cn Silica gel is the most common stationary phase for the purification of this compound derivatives due to its polarity and effectiveness in separating compounds with varying polarities. lnu.edu.cnnih.gov

Flash column chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, is frequently employed to purify crude reaction products containing cyclopropane structures. nih.govresearchgate.net For instance, derivatives of 2-phenylcyclopropane carboxylic acids have been successfully purified using flash column chromatography on silica gel. nih.gov This method is also suitable for purifying intermediates in multi-step syntheses, such as those leading to complex cyclopropyl-containing molecules. researchgate.net

While less common, preparative thin-layer chromatography (TLC) can also be used for the purification of small quantities of cyclopropane derivatives. tandfonline.com Additionally, for certain applications, affinity-based purification techniques and steric exclusion chromatography may be considered, although these are more specialized and less routinely applied for small molecules like this compound. frontiersin.org

Solvent Systems for Chromatographic Elution

The selection of an appropriate solvent system, or eluent, is critical for the successful separation of this compound and its derivatives by column chromatography. The eluent's polarity is adjusted to control the migration rate of the compounds through the stationary phase. columbia.edu Typically, a mixture of a nonpolar solvent and a more polar solvent is used, with the ratio adjusted to achieve optimal separation.

For the purification of cyclopropane derivatives, common solvent systems often consist of a hydrocarbon and an ester or ether. rochester.edu A standard and effective combination is a mixture of ethyl acetate (B1210297) and a nonpolar hydrocarbon like hexane (B92381) or petroleum ether. nih.govrochester.edu The proportion of ethyl acetate is varied to elute compounds of different polarities. For example, a gradient of ethyl acetate in petroleum ether has been used to purify various substituted cyclopropanes. nih.gov

Other solvent systems that have been successfully employed for the purification of related compounds include:

Ether/Hexane or Ether/Pentane: These systems offer an alternative to ethyl acetate/hexane and are effective for a range of compounds. rochester.edu

Methanol/Dichloromethane: This combination is suitable for more polar cyclopropane derivatives. rochester.edu

Chloroform/Acetone: This system has been used in the purification of certain cyclopropyl-containing compounds. google.com

The choice of the solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC), which helps in determining the optimal solvent polarity for separation. rochester.edu

Table 1: Examples of Solvent Systems for the Purification of Cyclopropane Derivatives

| Compound Type | Solvent System | Chromatographic Method | Reference |

| Ethyl 2-phenylcyclopropane-1-carboxylates | Ethyl Acetate/Petroleum Ether | Flash Column Chromatography | nih.gov |

| Trisubstituted Ethylenes | Hexanes/Ethyl Acetate | Column Chromatography | rsc.org |

| (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropane carboxamide | Ethyl Acetate/Isopropyl Alcohol | Recrystallization | google.com |

| 2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile | Ethyl Acetate/Petroleum Ether | Flash Silica Gel Column Chromatography | lnu.edu.cn |

| General Cyclopropane Derivatives | Ether/Hexane | Flash Column Chromatography | rochester.edu |

| Polar Cyclopropane Derivatives | Methanol/Dichloromethane | Flash Column Chromatography | rochester.edu |

Monitoring Reaction Progress via Thin Layer Chromatography (TLC) Analysis

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions that synthesize this compound and its derivatives. sigmaaldrich.comresearchgate.net This rapid and cost-effective technique allows chemists to quickly assess the status of a reaction by observing the consumption of starting materials and the formation of products. ualberta.cashoko-sc.co.jp

In a typical TLC analysis, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate, which is a solid support coated with a thin layer of an adsorbent like silica gel. ualberta.caresearchgate.net The plate is then developed in a chamber containing a suitable solvent system. The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in a separation of spots. ualberta.ca

By comparing the TLC profile of the reaction mixture over time to that of the starting materials, the progress of the reaction can be qualitatively determined. researchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. ualberta.ca Visualization of the spots is often achieved using a UV lamp, especially for aromatic compounds like this compound. shoko-sc.co.jp

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. shoko-sc.co.jp Different compounds will have different Rf values in a given solvent system, allowing for their identification. For instance, in the synthesis of 4-aminobiphenyl (B23562) via a Suzuki reaction, TLC was used to monitor the reaction, with the product having an Rf of 0.1 and the reactant an Rf of 0.15 in a benzene mobile phase. shoko-sc.co.jp

Table 2: Application of TLC in Monitoring Organic Reactions

| Reaction Type | Monitored Aspect | Visualization Method | Reference |

| Suzuki Reaction | Reactant consumption and product formation | UV at 254nm | shoko-sc.co.jp |

| Alkaline Hydrolysis | Conversion percentage | Not specified | researchgate.net |

| Reduction of Benzaldehyde Derivatives | Conversion percentage | Not specified | researchgate.net |

| General Organic Synthesis | Purity assessment and reaction progress | UV light | ualberta.ca |

Elucidation of Reaction Pathways

The reaction pathways of this compound are diverse, primarily involving either reactions on the aromatic ring or reactions that induce the opening of the cyclopropane ring.

Electrophilic Aromatic Substitution: The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution (EAS). unl.pt This activation is a consequence of the ability of the cyclopropyl group's molecular orbitals to conjugate with the adjacent π-system of the benzene ring. unl.pt The general mechanism for EAS proceeds in two steps: the initial attack of the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the rapid deprotonation to restore aromaticity. nih.govresearchgate.net The ethyl group on the cyclopropane ring further enhances the electron-donating effect through induction.

Ring-Opening Reactions: The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. rsc.org These reactions can be initiated through several pathways:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. For instance, the reaction of cyclopropylmethyl chloride with ethanol (B145695) and water yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, indicating the formation of a delocalized carbocation. vedantu.com

Photoredox-Catalyzed Ring Opening: Visible light photoredox catalysis can induce the single-electron oxidation of the arylcyclopropane to form a radical cation. nih.gov This reactive intermediate is susceptible to nucleophilic attack, leading to C-C bond cleavage and the formation of 1,3-difunctionalized products. nih.gov This method has been employed for the construction of various C(sp³)–heteroatom bonds. nih.gov

Electrochemical Ring Opening: Anodic oxidation of arylcyclopropanes can also generate aromatic radical cations, which then undergo fragmentation. rsc.org This electrochemical approach avoids the need for strong chemical oxidants or metal catalysts. rsc.org

The following table summarizes the key reaction pathways for arylcyclopropane systems, which are applicable to this compound.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Typical Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Arenium ion (σ-complex) | Substituted this compound |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HCl) | Delocalized carbocation | Ring-opened alcohols, halides |

| Photoredox-Catalyzed Ring Opening | Photocatalyst + Light | Arylcyclopropane radical cation | 1,3-Difunctionalized products (ethers, esters, amines) |

| Electrochemical Ring Opening | Anodic Oxidation | Aromatic radical cation | Fragmented and functionalized products |

Radical Mechanisms in Cyclopropylbenzene Derivatization

Radical reactions provide a powerful avenue for the derivatization of this compound, often leading to products that are inaccessible through ionic pathways. These reactions typically involve the generation of a radical species that initiates a chain reaction or is involved in a single-electron transfer process.

A key radical-mediated process is the ring-opening of arylcyclopropane radical cations . As mentioned earlier, these radical cations can be generated via photoredox catalysis or electrochemical oxidation. rsc.orgnih.gov The mechanism is proposed to proceed via a concerted SN2-type nucleophilic attack on the radical cation, leading to a complete stereoinversion at the site of attack. nih.gov Radical clock experiments have substantiated the involvement of benzylic radical intermediates in these transformations. nih.gov

For example, the photoredox-driven ring-opening functionalization of arylcyclopropanes allows for the formation of sterically congested C(sp³)–O, C(sp³)–N, and other C(sp³)–heteroatom bonds. nih.gov The process is initiated by the selective single-electron oxidation of the electron-rich aryl moiety. The subsequent nucleophilic attack on the cyclopropane ring is regioselective, with the regioselectivity being subject to orbital control. nih.gov

Another relevant radical process is the homobenzylic oxygenation . While not directly a cyclopropane reaction, it highlights the reactivity of the ethyl group in this compound. Dual organic photoredox and cobalt catalysis can achieve selective oxidation at the homobenzylic position of alkylarenes. nih.gov This occurs through a formal dehydrogenation to an in-situ generated styrene-like intermediate, followed by an anti-Markovnikov Wacker-type oxidation. nih.gov

The general steps in a free-radical substitution reaction, which could occur on the ethyl group, are initiation, propagation, and termination. uou.ac.in For instance, under UV light, a halogen can form radicals that can abstract a hydrogen atom from the ethyl group, leading to an alkyl radical which then propagates the chain. uou.ac.in

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the unique properties of the cyclopropyl group.

Thermodynamics: The high ring strain of the cyclopropane ring is a major thermodynamic driving force for ring-opening reactions. rsc.org This release of strain energy makes such reactions generally exothermic. For instance, the ring-opening of arylcyclopropanes is thermodynamically favorable. rsc.org In contrast, electrophilic aromatic substitution on the benzene ring preserves the aromatic system, which is a highly stable, and thus thermodynamically favorable, outcome. nih.gov

Kinetics: The rate of reactions involving this compound is influenced by several factors:

Neighboring Group Participation (NGP): The cyclopropyl group can act as a neighboring group to accelerate reaction rates, a phenomenon known as anchimeric assistance. vedantu.comdalalinstitute.com In solvolysis reactions of cyclopropylmethyl systems, the participation of the cyclopropyl group leads to a significant rate enhancement compared to analogous systems without the cyclopropyl ring. ias.ac.in This is attributed to the stabilization of the developing positive charge at the transition state through the formation of a non-classical carbocation. vedantu.comias.ac.in The reaction of cyclopropylmethyl chloride with ethanol and water is a classic example where the rate is enhanced due to NGP. vedantu.com

Electrophilic Aromatic Substitution: The electron-donating nature of the cyclopropyl group increases the rate of electrophilic aromatic substitution by stabilizing the arenium ion intermediate. unl.pt The rate-determining step in EAS is the formation of this carbocationic intermediate, and any factor that stabilizes it will increase the reaction rate. nih.gov

Ring-Opening Reactions: The kinetics of ring-opening reactions of electrophilic cyclopropanes have been studied. For SN2-type ring-opening reactions with thiophenolates, the experimentally determined second-order rate constants show a linear correlation with the nucleophilicity and basicity of the nucleophile. nih.gov

The following table presents a qualitative summary of the kinetic and thermodynamic factors for key reactions.

| Reaction Type | Thermodynamic Driving Force | Key Kinetic Factor |

| Electrophilic Aromatic Substitution | Preservation of aromaticity | Electron-donating effect of the cyclopropyl group stabilizing the arenium ion. |

| Ring-Opening Reactions | Release of cyclopropane ring strain | Neighboring group participation stabilizing the transition state; nature of the nucleophile and catalyst. |

Stereochemical Outcomes and Control in Cyclopropyl Reactions

The stereochemistry of reactions involving the cyclopropane ring is a critical aspect, as the rigid three-membered ring can lead to highly stereoselective or stereospecific outcomes.

In reactions where the cyclopropane ring remains intact, such as electrophilic aromatic substitution, the stereocenter at the C1 position of the cyclopropyl group is typically unaffected.

In ring-opening reactions , the stereochemical outcome is highly dependent on the mechanism. For photoredox-catalyzed ring-opening functionalizations of arylcyclopropanes, mechanistic and computational studies have revealed a complete stereoinversion upon nucleophilic attack. nih.gov This finding supports a concerted SN2-type ring-opening mechanism. nih.gov

Neighboring group participation by the cyclopropyl group also has significant stereochemical consequences. The formation of a non-classical, bridged carbocation intermediate can lead to retention of configuration at the reaction center. vedantu.com The solvolysis of cyclopropylmethyl systems often proceeds with a high degree of stereochemical control due to the intervention of these symmetrical intermediates. acs.orgresearchgate.net

The synthesis of substituted cyclopropanes can also be achieved with high stereoselectivity. For example, the use of chiral catalysts in cyclopropanation reactions allows for the enantioselective synthesis of specific stereoisomers. nd.edu Furthermore, stereoselective reactions such as the Alder-Ene reaction of bicyclo[1.1.0]butanes can produce cyclopropyl-substituted cyclobutenes with high diastereoselectivity. nih.govacs.org

The stereochemistry of the products can often be predicted based on the reaction mechanism. For instance, an E2 elimination reaction requires a specific anti-periplanar arrangement of the leaving group and the proton to be removed, leading to a stereospecific outcome. unl.pt In contrast, an E1 reaction proceeds through a planar carbocation intermediate, which can lead to a mixture of stereoisomers, often favoring the more thermodynamically stable product. nih.gov

Spectroscopic Analysis and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy for (1-Ethylcyclopropyl)benzene reveals distinct signals corresponding to the protons of the ethyl, cyclopropyl (B3062369), and phenyl groups. The chemical shifts (δ) are indicative of the electronic environment of the protons. Aromatic protons of the benzene (B151609) ring typically appear in the downfield region of the spectrum. The protons of the ethyl and cyclopropyl groups will have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. This coupling provides valuable information about the connectivity of the atoms. For instance, the methylene (B1212753) protons of the ethyl group would be expected to show a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.

| Proton Type | Typical Chemical Shift (δ, ppm) | Splitting Pattern |

| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet |

| Ethyl (CH₂) | Varies | Quartet |

| Ethyl (CH₃) | Varies | Triplet |

| Cyclopropyl (CH₂) | Varies | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbons of the benzene ring, the ethyl group, and the cyclopropyl ring. The chemical shifts of the aromatic carbons are typically found in the range of 125-145 ppm. The carbons of the ethyl and cyclopropyl groups will appear in the aliphatic region of the spectrum. For instance, a published ¹³C NMR spectrum shows signals at approximately 142.2, 129.4, 128.1, 126.8, 28.3, 27.6, 26.9, and 22.1 ppm. rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (quaternary) | ~142.2 |

| Aromatic (CH) | ~126-130 |

| Ethyl (CH₂) | Varies |

| Ethyl (CH₃) | Varies |

| Cyclopropyl (quaternary) | Varies |

| Cyclopropyl (CH₂) | Varies |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry with Atmospheric Pressure Chemical Ionization (HRMS-APCI) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information. For instance, the cleavage of the ethyl group or the opening of the cyclopropyl ring would result in characteristic fragment ions, helping to piece together the molecular structure. Gas chromatography coupled with mass spectrometry (GC-MS) is another common technique used for the analysis of such compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the aromatic ring and the aliphatic C-H bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations of the aromatic ring usually give rise to absorptions in the 1600-1450 cm⁻¹ region. orgchemboulder.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1600-1450 |

Advanced Spectroscopic Techniques for Detailed Structural Characterization

For more complex structural problems or to obtain more detailed information, advanced spectroscopic techniques can be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish correlations between protons and carbons, providing unambiguous assignments of all signals in the ¹H and ¹³C NMR spectra. While specific applications of these advanced techniques to this compound are not detailed in the provided search results, their use is a standard approach in the structural elucidation of organic molecules. numberanalytics.comcanterbury.ac.nz The combination of various spectroscopic methods provides a powerful and comprehensive approach to the structural elucidation of molecules like this compound. numberanalytics.comchemrxiv.org

Theoretical and Computational Studies on 1 Ethylcyclopropyl Benzene

Quantum Chemical Calculations of Electronic Structure

Currently, there is a notable absence of published quantum chemical calculations detailing the electronic structure of (1-Ethylcyclopropyl)benzene. Such studies, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule's properties. Future research in this area would likely focus on calculating key electronic parameters.

A hypothetical study would likely involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 5.1.1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | (Awaiting Calculation) | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. |

| LUMO Energy | (Awaiting Calculation) | Energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Awaiting Calculation) | Indicates chemical reactivity, with smaller gaps suggesting higher reactivity. |

| Dipole Moment | (Awaiting Calculation) | Measures the overall polarity of the molecule, influencing its interactions with other polar molecules. |

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound has not yet been reported. This type of study is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative energies. The rotation of the ethyl group and the orientation of the cyclopropyl (B3062369) ring relative to the benzene (B151609) ring would be key areas of investigation.

Computational methods could be used to identify the most stable conformers (ground states) and the energy barriers for rotation between them. This information is vital for predicting how the molecule might interact with other molecules, such as in biological systems or as a reactant in a chemical synthesis.

Table 5.2.1: Potential Conformational Isomers of this compound

| Conformer | Dihedral Angle (Benzene-Cyclopropyl) | Relative Energy (kcal/mol) |

| (Hypothetical) Staggered | ~60° | (To be determined) |

| (Hypothetical) Eclipsed | ~0° | (To be determined) |

| (Hypothetical) Perpendicular | 90° | (To be determined) |

Modeling of Reaction Mechanisms and Transition States

There is a current lack of published research on the modeling of reaction mechanisms involving this compound. Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for identifying the high-energy transition states that govern reaction rates.

Future research could explore various reactions, such as electrophilic aromatic substitution on the benzene ring or reactions involving the cyclopropyl group. For instance, the unique strain of the cyclopropyl ring could lead to interesting ring-opening reactions. Computational modeling would allow for the visualization of bond breaking and forming and the calculation of activation energies, providing deep insights into the molecule's reactivity.

Structure-Reactivity Relationship Predictions

Predictive studies on the structure-reactivity relationships of this compound are not yet available. Such studies, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in fields like drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

By computationally generating a series of derivatives of this compound with different substituents on the benzene ring, researchers could establish relationships between structural features and properties like reaction rates or biological activity. This would enable the rational design of new molecules with desired characteristics.

Reactivity and Chemical Transformations of 1 Ethylcyclopropyl Benzene

Reactions of the Cyclopropyl (B3062369) Ring

The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts alkene-like reactivity. This strain can be relieved through various ring-opening reactions.

Ring-Opening Reactions and Rearrangements

The cyclopropyl group in (1-ethylcyclopropyl)benzene can undergo ring-opening reactions under various conditions, such as acid catalysis or catalytic hydrogenation. These reactions typically proceed via cleavage of a carbon-carbon bond within the ring to form more stable acyclic products.

Acid-Catalyzed Ring Opening: In the presence of acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocation intermediate that can be attacked by a nucleophile or undergo rearrangement. For instance, the reaction of phenylcyclopropanes with strong acids can lead to the formation of substituted propenylbenzenes. While specific studies on this compound are not abundant, the reaction of benzene (B151609) with ethylcyclopropane (B72622) in the presence of an acid catalyst has been shown to result in isomerization and the formation of various alkylbenzenes. testbook.com The reaction of donor-acceptor cyclopropanes, which are activated towards ring-opening, has been extensively studied and can proceed via nucleophilic attack. lnu.edu.cnthieme-connect.com

Catalytic Hydrogenation: Catalytic hydrogenation of arylcyclopropanes can lead to the cleavage of the cyclopropane ring. libretexts.org For example, the hydrogenation of (2-ethynylcyclopropyl)benzene (B1311398) can be controlled to reduce the ethynyl (B1212043) group to an ethyl group, forming (2-ethylcyclopropyl)benzene. Under more forcing conditions, the cyclopropane ring can also be hydrogenated. The catalytic hydrogenation of benzene itself requires high pressure and temperature to yield cyclohexane, indicating the stability of the aromatic ring. savemyexams.com

A summary of representative ring-opening reactions for related cyclopropane derivatives is presented in the table below.

| Starting Material | Reagents and Conditions | Major Product(s) | Reference(s) |

| Phenylcyclopropane | Br₂ in chlorinated solvents | 1,3-Dibromo-1-phenylpropane (B104885), 1,2,3-Tribromo-1-phenylpropane | beilstein-journals.org |

| Phenylcyclopropane | Photolytic bromination | 1,3-Dibromo-1-phenylpropane | acs.org |

| cis- and trans-1,2-Diphenylcyclopropane | Bromine | dl- and meso-1,3-Dibromo-1,3-diphenylpropane | beilstein-journals.org |

| Donor-Acceptor Cyclopropanes | Lewis base (DABCO), electrophile | Functionalized γ-lactams | lnu.edu.cn |

Halogenation of the Cyclopropyl Moiety

The cyclopropyl ring can undergo halogenation, which often leads to ring-opened products. The reaction of phenylcyclopropane with bromine in chlorinated solvents has been shown to yield a mixture of 1,3-dibromo-1-phenylpropane and 1,2,3-tribromo-1-phenylpropane through an electrophilic addition mechanism. beilstein-journals.org Photolytically initiated bromination also results in the formation of 1,3-dibromo-1-phenylpropane. acs.org The halogenation of donor-acceptor cyclopropanes has also been investigated, and can proceed through a single electron transfer (SET) mechanism. wikipedia.org The reduction of gem-dihalocyclopropanes, such as 1,1-dibromo-2-phenylcyclopropane, with reagents like tetracarbonylhydridoferrate can lead to mono-dehalogenated products. byjus.com

Reactions of the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds.

Electrophilic Aromatic Substitution Patterns

The (1-ethylcyclopropyl) group is considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. cognitoedu.org This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediates formed during the substitution at the ortho and para positions. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly yield a mixture of ortho- and para-substituted products.

Functionalization of the Phenyl Group

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. rushim.rumasterorganicchemistry.com For this compound, this reaction is expected to produce a mixture of 1-(1-ethylcyclopropyl)-2-nitrobenzene and 1-(1-ethylcyclopropyl)-4-nitrobenzene. acs.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) and is commonly carried out using fuming sulfuric acid or sulfur trioxide. beilstein-journals.org The reaction with this compound would yield a mixture of 2-(1-ethylcyclopropyl)benzenesulfonic acid and 4-(1-ethylcyclopropyl)benzenesulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts reactions allow for the introduction of alkyl or acyl groups. cognitoedu.orglibretexts.orgresearchgate.netcolab.ws

Alkylation: This reaction introduces an additional alkyl group onto the benzene ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. researchgate.net However, this can be prone to polyalkylation and carbocation rearrangements. libretexts.org

Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.comscience-revision.co.ukjk-sci.comslideshare.net This reaction is generally preferred over alkylation for introducing a carbon chain as the product is a ketone, which is less reactive towards further substitution, avoiding polyacylation. The resulting ketone can then be reduced to an alkyl group if desired. jk-sci.com

The table below summarizes typical electrophilic aromatic substitution reactions for benzene and its derivatives.

| Reaction | Reagents | Electrophile | Typical Product with Benzene | Reference(s) |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Bromobenzene | libretexts.orgsavemyexams.comkhanacademy.orgchemistrystudent.com |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrobenzene | rushim.rumasterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Benzenesulfonic acid | beilstein-journals.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylbenzene | cognitoedu.orglibretexts.orgresearchgate.net |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | RCO⁺ | Acylbenzene (a ketone) | byjus.comscience-revision.co.ukjk-sci.comslideshare.net |

Reactions at the Ethyl Side Chain

The ethyl group of this compound has a benzylic carbon atom—the carbon atom directly attached to the benzene ring. This position is particularly reactive.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl side chain. testbook.commasterorganicchemistry.comck12.orglibretexts.orglumenlearning.com A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.orglumenlearning.com The entire alkyl chain is typically cleaved, and the benzylic carbon is oxidized to a carboxylic acid group. Therefore, the oxidation of this compound with hot, alkaline KMnO₄ followed by acidification would be expected to yield 1-phenylcyclopropane-1-carboxylic acid.

Benzylic Halogenation: The benzylic position can be selectively halogenated under free-radical conditions. orgoreview.comyoutube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orglibretexts.orgpitt.edu This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of (1-(1-bromoethyl)cyclopropyl)benzene. This benzylic halide is a versatile intermediate for further synthetic transformations. pitt.edu For ethylbenzene (B125841), benzylic bromination with NBS is highly regioselective. thieme-connect.de

The following table provides examples of reactions at the side chain of alkylbenzenes.

| Starting Material | Reagents and Conditions | Major Product | Reference(s) |

| Ethylbenzene | KMnO₄, H₂O, heat; then H₃O⁺ | Benzoic acid | testbook.comck12.org |

| Ethylbenzene | NBS, peroxide, heat or light | (1-Bromoethyl)benzene | pitt.eduthieme-connect.de |

| Toluene | Cl₂, heat or light | Benzyl (B1604629) chloride | thieme-connect.de |

| Propylbenzene | NBS, benzoyl peroxide | (1-Bromopropyl)benzene | libretexts.org |

Derivatization and Further Synthetic Modifications

The strategic functionalization of this compound allows for the introduction of various chemical moieties, paving the way for the synthesis of more complex molecules. Key transformations include electrophilic aromatic substitution on the benzene ring, functionalization at the benzylic position of the ethyl group, and reactions involving the cyclopropane ring.

Electrophilic Aromatic Substitution

The (1-ethylcyclopropyl) group acts as an activating group on the benzene ring, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the alkyl group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. science-revision.co.ukuomustansiriyah.edu.iq The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its subsequent attack on the benzene ring to form a resonance-stabilized carbocation (arenium ion), and finally, the loss of a proton to restore aromaticity. libretexts.org Common electrophilic substitution reactions applicable to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqsavemyexams.com

For instance, the nitration of benzene derivatives is typically achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. savemyexams.com Halogenation, such as bromination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) to polarize the halogen molecule. uomustansiriyah.edu.iq

Benzylic Functionalization

The ethyl group of this compound contains benzylic C-H bonds, which are susceptible to radical and oxidative functionalization. nih.govmukundamandal.comrsc.org These reactions allow for the introduction of functional groups at the carbon atom adjacent to the benzene ring. Methods for benzylic functionalization often involve the generation of a benzylic radical or cation intermediate. nih.govd-nb.info For example, benzylic C-H bonds can undergo acylation through cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, leading to the formation of ketones. nih.gov Electrochemical methods have also been developed for the oxygenation of benzylic C-H bonds, providing a pathway to various functionalized products. rsc.org

Reactions Involving the Cyclopropane Ring

The three-membered cyclopropane ring in this compound is characterized by significant ring strain, which influences its reactivity. Under certain conditions, the cyclopropane ring can undergo ring-opening reactions. smolecule.com These reactions can be initiated by electrophiles or through radical pathways, leading to the formation of open-chain products. For example, the reaction of cyclopropanes with bromine can lead to the formation of 1,3-dibromides. metu.edu.tr

A specific example of derivatization involving the cyclopropane ring is the synthesis of (cis-2-Bromo-1-ethylcyclopropyl)benzene. rsc.org This indicates that direct functionalization on the cyclopropane ring is achievable.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 1-((1-Ethylcyclopropyl)-nitrobenzene (ortho and para isomers) |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(1-ethylcyclopropyl)benzene and 1-Bromo-4-(1-ethylcyclopropyl)benzene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | (1-Ethylcyclopropyl)phenyl ketone derivatives (ortho and para isomers) |

| Benzylic Functionalization | ||

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | 1-(1-Phenylcyclopropyl)ethan-1-one |

| Halogenation | N-Bromosuccinimide (NBS), light | (1-(1-Bromoethyl)cyclopropyl)benzene |

| Cyclopropane Ring Reactions | ||

| Bromination | Br₂ | (cis-2-Bromo-1-ethylcyclopropyl)benzene |

| Ring-opening hydrogenation | H₂, catalyst (e.g., Pd/C), high pressure/temperature | (1-Butyl)benzene and other rearranged products |

Synthetic Utility and Applications in Chemical Synthesis

(1-Ethylcyclopropyl)benzene as a Building Block in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in the distinct reactivity of its constituent parts. The phenyl group can undergo a variety of electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. Simultaneously, the strained three-membered ring of the cyclopropyl (B3062369) moiety is susceptible to a range of ring-opening reactions, providing a pathway to linear carbon chains with specific stereochemical and regiochemical arrangements.

A key derivative that exemplifies the utility of the this compound scaffold is 1-bromo-4-(1-ethylcyclopropyl)benzene . The presence of the bromine atom on the phenyl ring provides a handle for a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, 1-bromo-4-(1-ethylcyclopropyl)benzene can be utilized as a key building block in the synthesis of complex heterocyclic compounds, such as indole (B1671886) and indazole derivatives, which are prevalent motifs in many biologically active molecules.

The synthesis of such building blocks can be achieved through various established methods for the formation of aryl cyclopropanes. These methods often involve the cyclopropanation of the corresponding styrene (B11656) derivative or the cross-coupling of a cyclopropyl-containing organometallic reagent with an aryl halide.

Precursors for Complex Molecular Architectures

The unique combination of an aromatic ring and a strained cyclopropane (B1198618) ring makes this compound an attractive precursor for the synthesis of more complex and often biologically relevant molecular architectures. The latent reactivity of the cyclopropyl group can be unveiled at a desired stage of a synthetic sequence to construct intricate carbon skeletons.

One of the primary ways in which the this compound core serves as a precursor is through controlled ring-opening reactions of the cyclopropane moiety. These reactions can be initiated by various reagents and conditions, including acids, transition metals, or radical initiators, leading to the formation of substituted alkylbenzene derivatives. The regioselectivity and stereoselectivity of these ring-opening reactions can often be controlled by the nature of the substituents on both the cyclopropane and the benzene (B151609) ring, as well as the reaction conditions employed. This provides a powerful strategy for introducing specific functional groups and stereocenters into a molecule.

For example, the acid-catalyzed ring-opening of this compound in the presence of a nucleophile can lead to the formation of a 1-phenylpentane derivative with the nucleophile incorporated at a specific position. This type of transformation is valuable in the synthesis of linear hydrocarbon chains with defined functionalization, which are common substructures in natural products and pharmaceuticals.

Role in the Development of New Synthetic Methodologies

The unique reactivity of this compound and its derivatives has also positioned them as valuable substrates in the development and exploration of new synthetic methodologies. The inherent strain of the cyclopropane ring provides a thermodynamic driving force for various transformations, allowing chemists to test the efficacy of new catalysts and reagents.

For instance, the transition metal-catalyzed activation and functionalization of the C-C bonds within the cyclopropane ring of this compound can be a fertile ground for discovering novel catalytic cycles and reaction pathways. Such studies can lead to the development of new methods for carbon-carbon bond formation, ring expansion, and the synthesis of novel carbocyclic and heterocyclic systems.

Furthermore, the study of the regioselective and stereoselective functionalization of the phenyl ring in this compound can contribute to a deeper understanding of directing group effects and the development of more sophisticated strategies for the synthesis of polysubstituted aromatic compounds. The interplay between the electronic properties of the ethylcyclopropyl group and the reactivity of the aromatic ring presents an interesting case study for physical organic chemists and methodology developers alike.

Integration into Multi-Step Synthetic Sequences

The successful integration of a building block into a multi-step synthetic sequence is a testament to its robustness and compatibility with a wide range of chemical transformations. This compound and its functionalized derivatives have demonstrated their utility in this regard, serving as reliable intermediates in the total synthesis of complex target molecules.

The stability of the cyclopropane ring under many standard reaction conditions allows for the manipulation of other functional groups within the molecule without premature ring-opening. This orthogonality is a crucial aspect of synthetic planning. For example, functional groups on the phenyl ring of 1-bromo-4-(1-ethylcyclopropyl)benzene can be elaborated through multiple synthetic steps before the cyclopropane ring is strategically opened to reveal a new structural element.

The following table outlines a hypothetical multi-step sequence to illustrate the integration of a this compound derivative:

| Step | Reactant | Reagents and Conditions | Product | Purpose |

| 1 | 1-Bromo-4-(1-ethylcyclopropyl)benzene | Alkyne, Pd catalyst, Cu catalyst, base (Sonogashira coupling) | 1-(Alkynyl)-4-(1-ethylcyclopropyl)benzene | Introduction of a carbon-carbon triple bond for further functionalization. |

| 2 | 1-(Alkynyl)-4-(1-ethylcyclopropyl)benzene | H2, Lindlar's catalyst | 1-(Z-Alkenyl)-4-(1-ethylcyclopropyl)benzene | Stereoselective reduction of the alkyne to a Z-alkene. |

| 3 | 1-(Z-Alkenyl)-4-(1-ethylcyclopropyl)benzene | m-CPBA | 1-(Epoxyethyl)-4-(1-ethylcyclopropyl)benzene | Epoxidation of the alkene to introduce reactive functionality. |

| 4 | 1-(Epoxyethyl)-4-(1-ethylcyclopropyl)benzene | Lewis acid | Rearranged product with a new carbocyclic ring | Acid-catalyzed rearrangement involving the epoxide and potential participation of the cyclopropane ring. |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for (1-Ethylcyclopropyl)benzene Systems

The development of efficient and versatile synthetic routes is paramount for exploring the full potential of this compound and its derivatives. Current research in the broader field of cyclopropane (B1198618) synthesis points toward several promising future directions.

One key area of development is the use of modular approaches that allow for the late-stage introduction of diversity. For instance, methods involving the diastereoselective palladium-catalyzed Suzuki-Miyaura coupling of gem-bis(boryl)cyclopropanes have been developed for the synthesis of tertiary cyclopropylboronic esters. acs.orgnih.gov These intermediates can be further functionalized to create a variety of gem-disubstituted cyclopropanes. acs.orgnih.gov Adapting this methodology could provide a flexible route to this compound and its analogues by sequential cross-coupling reactions.

Another emerging strategy involves the direct cyclopropanation of gem-dialkyl groups through double C–H activation. This approach, which can be catalyzed by palladium, offers a direct transformation of readily available precursors into the cyclopropane ring. chemrxiv.org Future research could focus on applying this methodology to substrates that would yield the this compound core.

Furthermore, the synthesis of 1-phenylcyclopropane carboxamide derivatives has been achieved through the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane. nih.govnih.gov Subsequent chemical transformations could potentially convert the carboxamide group into an ethyl group, providing another synthetic pathway.

Future synthetic strategies will likely focus on improving efficiency, stereoselectivity, and functional group tolerance. The development of catalytic enantioselective methods will also be crucial for accessing chiral derivatives of this compound for applications in medicinal chemistry and materials science.

Exploration of Undiscovered Reactivity Patterns

The unique strained ring system of cyclopropanes endows them with reactivity patterns that are distinct from their acyclic counterparts. For phenylcyclopropanes like this compound, the interplay between the cyclopropyl (B3062369) ring and the aromatic system can lead to complex and interesting chemical transformations.

Future research is expected to delve into the rearrangement reactions of systems related to this compound. For example, studies on 1,1-divinyl-2-phenylcyclopropanes have revealed a rich landscape of thermal rearrangements, including vinylcyclopropane (B126155) rearrangements and aromatic Cope rearrangements followed by ene reactions. acs.orgnih.govacs.org Investigating analogous reactions with this compound, potentially with the introduction of unsaturation in the ethyl group, could uncover novel reaction pathways and provide access to new molecular scaffolds.

The reactivity of electrophilic cyclopropanes, which undergo polar, ring-opening reactions, is another area ripe for exploration. researchgate.net By introducing electron-withdrawing or electron-donating groups onto the phenyl ring of this compound, it may be possible to tune its electrophilicity and explore its reactions with a variety of nucleophiles. This could lead to the development of new methods for the synthesis of functionalized alkylbenzenes.

The potential for radical-initiated reactions also warrants investigation. The cyclopropylmethyl radical is known to undergo rapid ring-opening, and exploring such reactivity in the context of this compound could lead to new synthetic transformations.

Advancements in Spectroscopic and Computational Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing potential applications. While some gas-phase ion energetics data are available from the National Institute of Standards and Technology (NIST), a comprehensive spectroscopic and computational characterization is still lacking. nist.gov

Future work should focus on acquiring detailed spectroscopic data, including high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These experimental data would provide valuable insights into the molecule's conformation and bonding. For instance, detailed analysis of the 1H NMR spectrum can reveal information about the chemical environment of the protons on both the phenyl ring and the ethylcyclopropyl moiety. docbrown.info

Computational chemistry will undoubtedly play a pivotal role in complementing experimental studies. Density Functional Theory (DFT) calculations can be employed to determine the stable conformations, vibrational frequencies, and electronic properties of this compound. Such computational studies have been successfully applied to understand the conformational properties of complex cyclophane systems and the chemical properties of drug derivatives. ijnc.irresearchgate.net For this compound, computational analysis could elucidate the nature of the interaction between the cyclopropyl ring and the benzene (B151609) π-system, which is crucial for understanding its reactivity.

Furthermore, advanced techniques such as Natural Bond Orbital (NBO) analysis could provide a deeper understanding of the bonding and electronic structure of the molecule.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound and its derivatives will likely prioritize the development of more environmentally benign methods.

A significant focus will be on the use of alternative reaction media to replace volatile organic solvents. Water has been shown to be an effective solvent for certain cyclopropanation reactions, such as the [2 + 1] annulation of diazo compounds with electron-deficient alkenes. rsc.org Exploring water-based or solvent-free conditions for the synthesis of this compound could significantly reduce the environmental impact. researchgate.netthieme-connect.dethieme-connect.com

The use of alternative energy sources is another promising avenue. Photocatalysis and mechanochemistry are emerging as powerful tools in organic synthesis, often enabling reactions to proceed under milder conditions and with reduced waste generation. researchgate.net Applying these techniques to cyclopropanation reactions could lead to more sustainable synthetic processes.

Biocatalysis, using enzymes to perform chemical transformations, offers the potential for high selectivity and mild reaction conditions. The discovery and engineering of enzymes capable of catalyzing cyclopropanation reactions could provide a highly sustainable route to this compound and its chiral derivatives. researchgate.net

Finally, a key aspect of green chemistry is atom economy. Synthetic strategies that maximize the incorporation of starting material atoms into the final product, such as addition reactions, will be favored. The development of catalytic cyclopropanation methods that avoid the use of stoichiometric reagents is a crucial goal in this regard. wikipedia.org

By embracing these future directions, the scientific community can unlock a wealth of knowledge about this compound, paving the way for its potential use in a variety of scientific and technological fields.

常见问题

Q. What are the recommended methods for synthesizing (1-Ethylcyclopropyl)benzene in laboratory settings?

Synthesis of this compound typically involves cyclopropanation reactions, such as the addition of ethyl groups to cyclopropane rings followed by aromatic substitution. Key steps include:

- Cyclopropane Formation : Use transition metal catalysts (e.g., palladium) to facilitate cyclopropane ring closure via coupling reactions, as seen in structurally similar ethynyl-linked compounds .

- Protective Group Strategies : Methoxy or ethoxy groups may stabilize intermediates during synthesis, as observed in analogues like 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene .

- Purification : Employ chromatography (HPLC) or recrystallization to isolate the compound, ensuring purity >95% for research-grade material .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if ventilation is insufficient .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from heat and UV light to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental contamination .

Q. What analytical techniques are appropriate for characterizing the purity and structure of this compound?

- Structural Confirmation : Use ¹H/¹³C NMR to verify cyclopropane ring integrity and substituent positions. Compare spectra with computational models (DFT) for accuracy .

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm) to quantify impurities. Calibrate against certified reference standards .

- Thermal Stability : DSC/TGA to assess decomposition temperatures, critical for applications requiring high thermal resistance .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for this compound?

- Data Gap Analysis : Prioritize studies on acute toxicity (e.g., LD₅₀ in rodent models) and chronic exposure effects, as current data are insufficient .

- Comparative Toxicology : Use ethylbenzene (a structural analogue) as a surrogate to infer metabolic pathways while validating differences via in vitro assays (e.g., hepatic microsome studies) .

- Reproducibility Protocols : Standardize exposure metrics (dose, duration) across studies to resolve discrepancies in ecotoxicity endpoints (e.g., soil mobility vs. bioaccumulation) .

Q. What strategies are effective for integrating this compound into pharmacokinetic models despite limited toxicity data?

- Physiologically-Based Pharmacokinetic (PBPK) Modeling : Leverage ethylbenzene’s inhalation kinetics in rats (absorption rates, tissue partitioning) as a template, adjusting for cyclopropane ring effects on lipid solubility .

- In Silico Predictions : Apply QSAR models to estimate absorption/distribution parameters, validated against sparse in vivo data .

- Biomarker Identification : Screen for urinary metabolites (e.g., cyclopropane-derived carboxylic acids) to refine exposure assessments in longitudinal studies .

Q. How should experimental designs be optimized to study the environmental fate of this compound?

- Degradation Studies : Test hydrolysis (pH 5–9), photolysis (UV-A/B), and microbial degradation in soil/water systems. Monitor intermediates via LC-MS/MS .

- Mobility Assays : Use column chromatography to simulate soil migration, measuring log Kₒc values under varying organic carbon content .

- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays to establish baseline ecotoxicological thresholds .

Methodological Considerations for Data Analysis

- Statistical Rigor : Apply ANOVA or mixed-effects models to analyze dose-response relationships, ensuring power >0.8 via sample size calculations .

- Contradiction Resolution : Use triangulation (e.g., combining in vitro, in silico, and analogue data) to validate hypotheses when empirical data conflict .

- Data Reporting : Follow ICMJE guidelines for detailing chemical sources, purity, and experimental conditions to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。